molecular formula C15H13F3N2O3 B7050715 [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone

[2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone

Cat. No.: B7050715
M. Wt: 326.27 g/mol
InChI Key: DTAGQEXZPOPZKH-UHFFFAOYSA-N
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Description

[2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone: is a complex organic compound featuring a furan ring, a morpholine ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced using hydrogenation reactions, typically with palladium on carbon as a catalyst.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often using strong bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Reduced furan and pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases .

Industry

Industrially, this compound is used in the synthesis of advanced polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • [2-(Furan-2-yl)ethyl]-[3-(trifluoromethyl)pyridin-4-yl]methanone
  • [2-(Thiophen-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone

Uniqueness

Compared to similar compounds, [2-(Furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone exhibits unique properties due to the presence of both the furan and morpholine rings. This combination enhances its chemical reactivity and biological activity, making it more versatile in various applications .

Properties

IUPAC Name

[2-(furan-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-8-19-4-3-10(11)14(21)20-5-7-23-13(9-20)12-2-1-6-22-12/h1-4,6,8,13H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAGQEXZPOPZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=NC=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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